1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene
CAS No.: 30220-20-3
Cat. No.: VC16692876
Molecular Formula: C13H19Cl
Molecular Weight: 210.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30220-20-3 |
|---|---|
| Molecular Formula | C13H19Cl |
| Molecular Weight | 210.74 g/mol |
| IUPAC Name | 1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene |
| Standard InChI | InChI=1S/C13H19Cl/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6-7H2,1-5H3 |
| Standard InChI Key | KDQYVOJKSCDMGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C(=C1C)C)CCCl)C)C |
Introduction
Chemical Identity and Classification
Fundamental Identifiers
The compound is systematically named 1-(2-chloroethyl)-2,3,4,5,6-pentamethylbenzene, reflecting the positions of its substituents on the benzene ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 30220-20-3 |
| Molecular Formula | |
| Molar Mass | 210.74 g/mol |
| IUPAC Name | 1-(2-Chloroethyl)-2,3,4,5,6-pentamethylbenzene |
The chloroethyl group (-CHCHCl) at the 1-position distinguishes it from structurally related compounds such as 1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene (CAS 484-65-1), which features a shorter chloromethyl chain .
Structural Features
The benzene core is fully substituted with methyl groups at positions 2–6, creating significant steric hindrance. This substitution pattern electronically activates the ring toward electrophilic substitution while physically restricting access to reactive sites. The chloroethyl side chain introduces a flexible, polarizable moiety capable of participating in nucleophilic and elimination reactions.
Synthesis and Manufacturing
Synthetic Pathways
Industrial and laboratory syntheses typically involve sequential alkylation and chlorination steps:
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Pentamethylbenzene Preparation: Friedel-Crafts alkylation of toluene or xylene derivatives under acidic conditions yields pentamethylbenzene.
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Chloroethylation: Reaction with 1,2-dichloroethane in the presence of Lewis acids (e.g., AlCl) introduces the chloroethyl group.
Representative Reaction Conditions:
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Solvent: Dichloromethane or chloroalkanes
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Temperature: 80–120°C under reflux
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Catalysts: Aluminum chloride or ferric chloride
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Yield: 60–75% after purification
Optimization Challenges
The steric bulk of the pentamethylbenzene substrate necessitates prolonged reaction times (12–24 hours) to achieve satisfactory substitution. Purification often involves fractional distillation or column chromatography to isolate the product from positional isomers and unreacted starting materials.
Molecular Structure and Physicochemical Properties
Crystallographic Insights
While single-crystal X-ray data remain unpublished for this compound, computational models predict a distorted chair-like conformation for the chloroethyl chain. The methyl groups adopt a symmetrical arrangement around the ring, minimizing torsional strain.
Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Melting Point | 34–36°C (estimated) |
| Boiling Point | 285–290°C at 760 mmHg |
| LogP (Octanol-Water) | 4.9 (predicted) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF) |
The high logP value reflects strong hydrophobicity, consistent with its fully alkylated structure .
Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines):
Reaction rates are moderated by steric effects from adjacent methyl groups, often requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures.
Elimination Reactions
Base-induced dehydrohalogenation forms a vinylbenzene derivative:
This pathway dominates under strongly basic conditions (e.g., KOH/EtOH).
Electrophilic Aromatic Substitution
Despite electronic activation by methyl groups, the crowded ring impedes further substitution. Nitration and sulfonation reactions proceed sluggishly, with para positions already occupied by methyl substituents.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules, particularly those requiring rigid, lipophilic aromatic frameworks. Recent studies explore its utility in synthesizing kinase inhibitors and antipsychotic agents.
Materials Science
Functionalization of the chloroethyl group enables the creation of dendrimers and cross-linked polymers with tailored thermal stability. These materials show promise in gas separation membranes and catalyst supports.
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 columns) with acetonitrile/water mobile phases effectively resolves this compound from synthetic byproducts. A representative method includes:
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (4.6 × 150 mm) |
| Mobile Phase | 70:30 Acetonitrile/Phosphate Buffer (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method achieves baseline separation with a retention time of 8.2 minutes .
Spectroscopic Identification
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